1,2,3,4-Tetrachloro-5-(ethoxymethylidene)cyclopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrachloro-5-(ethoxymethylidene)cyclopenta-1,3-diene is an organochlorine compound characterized by the presence of four chlorine atoms and an ethoxymethylidene group attached to a cyclopentadiene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4-Tetrachloro-5-(ethoxymethylidene)cyclopenta-1,3-diene typically involves the chlorination of cyclopentadiene derivatives. One common method includes the reaction of cyclopentadiene with chlorine gas under controlled conditions to introduce the chlorine atoms at the desired positions. The ethoxymethylidene group can be introduced through a subsequent reaction with an appropriate ethoxy-containing reagent.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where cyclopentadiene is reacted with chlorine in the presence of catalysts to enhance the reaction efficiency. The ethoxymethylidene group is then added using industrial-scale organic synthesis techniques, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3,4-Tetrachloro-5-(ethoxymethylidene)cyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated cyclopentadienone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of chlorine atoms and formation of less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Chlorinated cyclopentadienone derivatives.
Reduction: Partially dechlorinated cyclopentadiene derivatives.
Substitution: Cyclopentadiene derivatives with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrachloro-5-(ethoxymethylidene)cyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organochlorine compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetrachloro-5-(ethoxymethylidene)cyclopenta-1,3-diene involves its interaction with molecular targets through its reactive chlorine atoms and ethoxymethylidene group. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, affecting their function and activity. The pathways involved may include electrophilic addition and substitution reactions, depending on the specific target and conditions.
Vergleich Mit ähnlichen Verbindungen
- 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene
- 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene
- 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadienone
Comparison: 1,2,3,4-Tetrachloro-5-(ethoxymethylidene)cyclopenta-1,3-diene is unique due to the presence of the ethoxymethylidene group, which imparts different reactivity and properties compared to similar compounds with dimethoxy groups. This uniqueness makes it valuable for specific applications where the ethoxymethylidene functionality is required.
Eigenschaften
CAS-Nummer |
56524-17-5 |
---|---|
Molekularformel |
C8H6Cl4O |
Molekulargewicht |
259.9 g/mol |
IUPAC-Name |
1,2,3,4-tetrachloro-5-(ethoxymethylidene)cyclopenta-1,3-diene |
InChI |
InChI=1S/C8H6Cl4O/c1-2-13-3-4-5(9)7(11)8(12)6(4)10/h3H,2H2,1H3 |
InChI-Schlüssel |
KONFPEUIOILBAC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC=C1C(=C(C(=C1Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.